methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a chemical compound with the molecular formula C19H22INO4 and a molecular weight of 455.3 g/mol. This compound is known for its unique structure, which includes a xanthene core and an ammonium iodide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves several steps. One common method includes the reaction of dimethyl(2-hydroxyethyl)methoxyammonium iodide with 9-xanthenecarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: This compound is utilized in biochemical assays and as a fluorescent marker due to its xanthene core.
Medicine: Research has explored its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of dyes and pigments, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves its interaction with specific molecular targets. The xanthene core allows it to act as a fluorescent marker, binding to target molecules and emitting fluorescence upon excitation. This property is particularly useful in imaging and diagnostic applications. The ammonium iodide group may also interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can be compared with similar compounds such as:
Dimethylammonium iodide: Similar in structure but lacks the xanthene core, making it less useful as a fluorescent marker.
Xanthenecarboxylate derivatives: These compounds share the xanthene core but may have different functional groups, affecting their chemical properties and applications.
The uniqueness of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate lies in its combination of the xanthene core and ammonium iodide group, providing both fluorescent properties and reactivity in various chemical reactions.
Properties
CAS No. |
102571-27-7 |
---|---|
Molecular Formula |
C19H22INO4 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JOJHLDWCLBKCCZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Canonical SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Synonyms |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.